Journal Name:Nanoscale Advances
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Nanoscale investigations of femtosecond laser induced nanogratings in optical glasses
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00748K
Femtosecond (fs) laser irradiation inside transparent materials has drawn considerable interest over the past two decades. More specifically, self-assembled nanogratings, induced by fs laser direct writing (FLDW) inside glass, enable a broad range of potential applications in optics, photonics, or microfluidics. In this work, a comprehensive study of nanogratings formed inside fused silica by FLDW is presented based on high-resolution electron microscopy imaging techniques. These nanoscale investigations reveal that the intrinsic structure of nanogratings is composed of oblate nanopores, shaped into nanoplanes, regularly spaced and oriented perpendicularly to the laser polarization. These nanoporous layers are forced-organized by light, resulting in a pseudo-organized spacing at the sub-wavelength scale, and observed in a wide range of optical glasses. In light of the current state of the art, we discuss the imprinting of nanoporous layers under thermomechanical effects induced by a plasma-mediated nanocavitation process.
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Hollow metal–organic framework-based, stimulator of interferon genes pathway-activating nanovaccines for tumor immunotherapy†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00867C
Nanovaccines have emerged as promising agents for cancer therapy because of their ability to induce specific immune responses without off-target effects. However, inadequate cytotoxic T lymphocyte response and low antigen/adjuvant encapsulation remain major obstacles to vaccinating against cancer. Herein, we designed a stimulator of interferon genes (STING) pathway-activating nanovaccine based on hollow metal–organic frameworks (MOFs) for tumor treatment. The nanovaccine (OVA@HZIF-Mn) was constructed by encapsulating a model antigen ovalbumin (OVA) into zeolitic imidazolate framework-8, followed by etching with tannic acid and functionalizing with manganese ions. Studies have shown that the nanovaccine can effectively enhance antigen uptake, STING pathway activation and dendritic cell maturation, triggering a robust immune response to inhibit tumor growth. In addition, no infection or pathological signs were observed in mice organs after multiple administrations. This study combines a simple assembly approach and superior therapeutic effect, providing a promising strategy for engineering effective nanovaccines.
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In situ growth of copper oxide on MXene by combustion method for electrochemical ammonia production from nitrate†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00609C
The elimination of the nitrogen pollutant nitrate ions through the electrochemical synthesis of ammonia is an important and environment friendly strategy. Electrochemical nitrate reduction requires highly efficient, selective, and stable catalysts to convert nitrate to ammonia. In this work, a composite of copper oxide and MXene was synthesized using a combustion technique. As reported, nitrate ions are effectively adsorbed by CuxO (CuO & Cu2O) nanoparticles. Herein, MXene is an excellent assembly for anchoring CuxO on its layered surface because it has a strong support structure. Powder X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) analyses show the presence of oxidation states of metal ions and the formation of CuxO nanofoam anchors on the surface of MXene (Ti3C2Tx). The optimized CuxO/Ti3C2Tx composite exhibits an improved nitrate reduction reaction. The electrochemical studies of CuxO/Ti3C2Tx show an interesting nitrate reduction reaction (NO3RR) with a current density of 162 mA cm−2. Further, CuxO/Ti3C2Tx shows an electrocatalytic activity with an ammonia production of 41 982 μg h−1 mcat−1 and its faradaic efficiency is 48% at −0.7 V vs. RHE. Thus, such performance by CuxO/Ti3C2Tx indicates a well-suitable candidate for nitrate ion conversion to ammonia.
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Intrafibrillar mineralization of type I collagen with calcium carbonate and strontium carbonate induced by polyelectrolyte–cation complexes†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00705G
Calcium carbonate (CaCO3), possessing excellent biocompatibility, bioactivity, osteoconductivity and superior biodegradability, may serve as an alternative to hydroxyapatite (HAp), the natural inorganic component of bone and dentin. Intrafibrillar mineralization of collagen with CaCO3 was achieved through the polymer-induced liquid precursor (PILP) process for at least 2 days. This study aims to propose a novel pathway for rapid intrafibrillar mineralization with CaCO3 by sequential application of the carbonate–bicarbonate buffer and polyaspartic acid (pAsp)-Ca suspension. Fourier transform infrared (FTIR) spectroscopy, zeta potential measurements, atomic force microscopy/Kelvin probe force microscopy (AFM/KPFM), and three-dimensional stochastic optical reconstruction microscopy (3D STORM) demonstrated that the carbonate–bicarbonate buffer significantly decreased the surface potential of collagen and CO32−/HCO3− ions could attach to collagen fibrils via hydrogen bonds. The electropositive pAsp–Ca complexes and free Ca2+ ions are attracted to and interact with CO32−/HCO3− ions through electrostatic attractions to form amorphous calcium carbonate that crystallizes gradually. Moreover, like CaCO3, strontium carbonate (SrCO3) can deposit inside the collagen fibrils through this pathway. The CaCO3-mineralized collagen gels exhibited better biocompatibility and cell proliferation ability than SrCO3. This study provides a feasible strategy for rapid collagen mineralization with CaCO3 and SrCO3, as well as elucidating the tissue engineering of CaCO3-based biomineralized materials.
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Green synthesis trends and potential applications of bimetallic nanoparticles towards the sustainable development goals 2030
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00761H
The world faces threats that the United Nations has classified into 17 categories with different objectives as solutions for each challenge that are enclosed in the Sustainable Development Goals (SDGs). These actions involved the widespread use of science and technology as pathways to ensure their implementation. In this regard, sustainability science seeks the research community's contribution to addressing sustainable development challenges. Specifically, nanotechnology has been recognized as a key tool to provide disruptive and effective strategies to reach the SDGs. This review proposes the application of bimetallic nanoparticle substances capable of providing possible solutions to achieve target SDG 3: good health and well-being, SDG 6: clean water and sanitation, and SDG 12: responsible consumption and production. Furthermore, the term green nanotechnology is introduced in each section to exemplify how green synthesized bimetallic nanoparticles have been used to resolve each target SDG. This review also outlines the current scenario regarding the utilization of metallic nanomaterials in the market, together with the upscaling challenges and the lack of understanding of the long-term effects and hazards to the environment regarding bimetallic nanoparticles.
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Development of a protocol of isolation of nanoparticles from patients' broncho-alveolar lavages for their in vitro toxicity assessment
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00918A
To investigate potential correlations between human exposure to inhaled particles and pathological effects, the biological monitoring of nanoparticles in broncho-alveolar lavages (BAL) from patients has been proposed. To better understand the underlying mechanisms of toxicity, we propose to couple this biomonitoring of nanoparticles to their in vitro toxicity assessment. However, BAL obtained from regular clinical practice are conditioned with sodium hypochlorite solution (in a 50% v/v ratio), which is toxic to cells. The aim of this study was to develop a protocol to neutralize sodium hypochlorite, allowing to properly investigate the toxicity of the nanoparticles BAL contain. We first tried to neutralize chemically the sodium hypochlorite using H2O2, ascorbic acid or sodium ascorbate but this approach was unsuccessful. In addition, standard toxicology assays (MTT, LDH) could not be used because of interference with neutralizing solutions. We thus changed strategy and used ultracentrifugation to isolate nanoparticles from the sodium hypochlorite solution, with satisfactory extraction yields (88 to 100%). We then incubated the extracted nanoparticles with macrophages from the RAW264.7 cell line and assessed the cell viability and pro-inflammatory response. This study can be used as a proof-of-concept for further study of the biological impact of nanoparticles. This approach paves the way for studies aiming at a better understanding of the aetiology of some idiopathic diseases and underlying mechanisms.
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The emerging role of medical foods and therapeutic potential of medical food-derived exosomes
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00649B
Medical food is consumed for the purpose of improving specific nutritional requirements or disease conditions, such as inflammation, diabetes, and cancer. It involves partial or exclusive feeding for fulfilling unique nutritional requirements of patients and is different from medicine, consisting of basic nutrients, such as polyphenols, vitamins, sugars, proteins, lipids, and other functional ingredients to nourish the patients. Recently, studies on extracellular vesicles (exosomes) with therapeutic and drug carrier potential have been actively conducted. In addition, there have been attempts to utilize exosomes as medical food components. Consequently, the application of exosomes is expanding in different fields with increasing research being conducted on their stability and safety. Herein, we introduced the current trends of medical food and the potential utilization of exosomes in them. Moreover, we proposed Medi-Exo, a exosome-based medical food. Furthermore, we comprehensively elucidate various disease aspects between medical food-derived exosomes (Medi-Exo) and therapeutic natural bionanocomposites. This review highlights the therapeutic challenges regarding Medi-Exo and its potential health benefits.
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Anisotropic functionalized platelets: percolation, porosity and network properties†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00621B
Anisotropic functionalized platelets are able to model the assembly behaviour of molecular systems in two dimensions thanks to the unique combination of steric and bonding constraints. The assembly scenarios can vary from open to close-packed crystals, finite clusters and chains, according to the features of the imposed constraints. In this work, we focus on the assembly of equilibrium networks. These networks can be seen as disordered, porous monolayers and can be of interest for instance in nano-filtration and optical applications. We investigate the formation and properties of two dimensional networks from shape anisotropic colloids functionalized with four patches. We characterize the connectivity properties, the typical local bonding motives, as well as the geometric features of the emerging networks for a large variety of different systems. Our results show that networks of shape anisotropic colloids assemble into highly versatile network topologies, that may be utilized for applications at the nanoscale.
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Graphene-based chemiresistive gas sensors
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00423F
Gas sensors allow the monitoring of the chemical environment of humans, which is often crucial for their wellbeing or even survival. Miniaturization, reversibility, and selectivity are some of the key challenges for serial use of chemical sensors. This tutorial review describes critical aspects when using nanomaterials as sensing substrates for the application in chemiresistive gas sensors. Graphene has been shown to be a promising candidate, as it allows gas sensors to be operated at room temperature, possibly saving large amounts of energy. In this review, an overview is given on the general mechanisms for gas-sensitive semiconducting materials and the implications of doping and functionalization on the sensing parameters of chemiresistive devices. It shows in detail how different challenges, like sensitivity, response time, reversibility and selectivity have been approached by material development and operation modes. In addition, perspectives from the area of data analysis and intelligent algorithms are presented, which can further enhance these sensors' usability in the field.
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Creating covalent bonds between Cu and C at the interface of metal/open-ended carbon nanotubes†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00500C
The unique electrical properties of carbon nanotubes (CNTs) are highly desired in many technological applications. Unfortunately, in practice, the electrical conductivity of most CNTs and their assemblies has fallen short of expectations. One reason for this poor performance is that electrical resistance develops at the interface between carbon nanomaterials and metal surfaces when traditional metal–metal type contacts are employed. Here, a method for overcoming this resistance using covalent bond formation between open-ended CNTs and Cu surfaces is investigated experimentally and supported by theoretical calculations. The open-ended CNTs are vertically oriented compared to the substrate and have carboxylic functional groups that react with aminophenyl groups (linkers) grafted on metal surfaces. The covalent bond formation, crosslinking carboxylic and amine, via amide bond formation occurs at 120 °C. The covalent bonding nature of the aminophenyl linker is demonstrated theoretically using (100), (110), and (111) Cu surfaces, and bridge-like bond formation between carbon and two adjacent Cu atoms is revealed. The electrical conductivity calculated for a single intramolecular-type junction supports covalent bond formation between Cu and CNTs. Experimentally, the robustness of the covalent bonding between vertically oriented CNTs is tested by exposing CNTs on Cu to sonication, which reveals that CNTs remain fixed to the Cu supports. Since bonding CNTs to metals was performed at low temperatures, the reported method of covalent bond formation is expected to facilitate the application of CNTs in multiple fields, including electronics.
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Contents list
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4NA90003K
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Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4NA90002B
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The AlN lattice-polarity inversion in a high-temperature-annealed c-oriented AlN/sapphire originated from the diffusion of Al and O atoms from sapphire
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00780D
AlN films are widely used owing to their superior characteristics, including an ultra-wide bandgap, high breakdown field, and radiation resistance. High-temperature annealing (HTA) makes it easy to obtain high-quality AlN films, with the advantages of a simple process, good repeatability, and low cost. However, it is always found that there is a lattice-polarity inversion from a N-polarity near the sapphire to an Al-polarity in the HTA c-oriented AlN/sapphire. Currently, the formation mechanism is still unclear, which hinders its further wide applications. Therefore, the formation mechanism of the polarity inversion and its impacts on the quality and stress profile of the upper AlN in the HTA c-oriented AlN/sapphire were investigated. The results imply that the inversion originated from the diffusion of the Al and O atoms from the sapphire. Due to the presence of abundant Al vacancies (VAl) in the upper AlN, Al atoms in the sapphire diffuse into the upper AlN during the annealing to fill the VAl, resulting in the O-terminated sapphire, leading to the N-polar AlN. Meanwhile, O atoms in the sapphire also diffuse into the upper AlN during the annealing, forming an AlxOyNz layer and causing the inversion from N- to Al-polarity. The inversion has insignificant impacts on the quality and stress distribution of the upper AlN. Besides, this study predicts the presence of a two-dimensional electron gas at the inversion interface. However, the measured electron concentration is much lower than that predicted, which may be due to the defect compensation, low polarization level, and strong impurity scattering.
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Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4NA90001D
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Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4NA90009J
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Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4NA90008A
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Aza-BODIPY-based polymeric nanoparticles for photothermal cancer therapy in a chicken egg tumor model†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00718A
A new push–pull aza-BODIPY (AZB-CF3) derivative comprised of dimethylamino groups and trifluoromethyl moieties was successfully synthesized. This derivative exhibited broad absorption in the near-infrared region in the range from 798 to 832 nm. It also exhibited significant near-infrared (NIR) signals in low-polar solvents with emission peaks around 835–940 nm, while non-fluorescence in high-polar environments due to the twisted intramolecular charge transfer (TICT) phenomenon. The nanoprecipitation of this compound with phospholipid-based polyethylene glycol (DSPE-PEG) yielded AZB-CF3@DSPE-PEG nanoparticles (NPs) with a hydrodynamic size of 70 nm. The NPs exhibited good photostability, colloidal stability, biocompatibility, and excellent photothermal (PTT) competence with a conversion efficiency (η) of 44.9%. These NPs were evaluated in vitro and in ovo in a 4T1 breast cancer cell line for NIR light-trigger photothermal therapy. Proven in the chicken egg tumor model, AZB-CF3@DSPE-PEG NPs induced severe vascular damage (∼40% vascular destruction), showed great anticancer efficacy (∼75% tumor growth inhibition), and effectively inhibited distant metastasis via photothermal treatment. As such, this PTT-based nanocarrier system could be a potential candidate for a clinical cancer therapy approach.
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Correction: A novel study on the preferential attachment of chromophore and auxochrome groups in azo dye adsorption on different greenly synthesized magnetite nanoparticles: investigation of the influence of the mediating plant extract's acidity
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA90121A
Correction for ‘A novel study on the preferential attachment of chromophore and auxochrome groups in azo dye adsorption on different greenly synthesized magnetite nanoparticles: investigation of the influence of the mediating plant extract's acidity’ by Kaouthar Ahmouda et al., Nanoscale Adv., 2022, 4, 3250–3271, DOI: https://doi.org/10.1039/D2NA00302C.
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Glutathione S-transferase templated copper nanoclusters as a fluorescent probe for turn-on sensing of chlorotetracycline†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00577A
Hereby, facile-green copper nanoclusters templated by glutathione S-transferase (GST-CuNCs) have been innovatively synthesized via a simple one-pot stirring method at room temperature. The as-prepared nanoclusters exhibited uniform size with satisfactory fluorescence intensity, good stability and low cytotoxicity. Significantly, the fluorescence of the obtained GST-CuNCs could be considerably enhanced by the addition of chlorotetracycline (CTC) rather than other analogues of CTC, which was ascribed to the aggregation-induced enhancement caused by the interaction between CTC and GST. The enhanced fluorescence intensity demonstrated a good linear correlation with the CTC concentration in the range of 30–120 μM (R2 = 0.99517), and the low detection limit was 69.7 nM. Furthermore, the proposed approach showed favorable selectivity and anti-interference toward CTC among prevalent ions and amino acids. Additionally, this nanoprobe was also applied to the quantitative detection of CTC in serum samples with satisfactory outcomes, which demonstrated excellent prospects for practical applications.
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Tuning of TRAIL clustering on the surface of nanoscale liposomes by phase separation†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00841J
Phase-separated liposomes were used to formulate tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a protein that selectively kills cancer cells while sparing most healthy ones. By controlling the average number of TRAIL molecules per liposome, we demonstrate the ability to tune the formation of TRAIL clusters and their resulting apoptotic activity.
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